molecular formula C23H29N3O7 B1531489 Boc-D-Phe-Pro-OSu CAS No. 148980-30-7

Boc-D-Phe-Pro-OSu

Cat. No.: B1531489
CAS No.: 148980-30-7
M. Wt: 459.5 g/mol
InChI Key: UEXUHNFAAVSFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-Phe-Pro-OSu, also known as tert-butoxycarbonyl-D-phenylalanyl-prolyl-N-hydroxysuccinimide ester, is a chemical compound with the molecular formula C23H29N3O7 and a molecular weight of 459.5 g/mol. This compound is widely used in peptide synthesis due to its ability to form stable amide bonds, making it a valuable tool in the field of organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Phe-Pro-OSu typically involves the protection of the amino group of D-phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by coupling with proline and activation with N-hydroxysuccinimide (OSu). The reaction conditions often include the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and ethyl cyano(hydroxyimino)acetate (oxyma) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale solution-phase peptide synthesis techniques. These methods are scalable and can produce the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Boc-D-Phe-Pro-OSu undergoes various chemical reactions, including:

    Substitution Reactions: The N-hydroxysuccinimide ester group can be substituted by nucleophiles, leading to the formation of amide bonds.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Common Reagents and Conditions

    Coupling Reagents: EDC, oxyma, and N,N-diisopropylethylamine (DIPEA) are commonly used in the coupling reactions.

    Deprotection Reagents: TFA in dichloromethane is used for Boc group removal.

Major Products Formed

The major products formed from these reactions include peptides with stable amide bonds and deprotected amino acids ready for further coupling reactions.

Scientific Research Applications

Boc-D-Phe-Pro-OSu has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and peptidomimetics, which are important in drug discovery and development.

    Biology: The compound is used to study protein-protein interactions and enzyme-substrate interactions.

    Medicine: It is involved in the development of peptide-based therapeutics and diagnostic agents.

    Industry: this compound is used in the production of bioactive peptides and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of Boc-D-Phe-Pro-OSu involves the formation of stable amide bonds through nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is a good leaving group, facilitating the formation of amide bonds with nucleophiles such as amines. The Boc group provides temporary protection to the amino group, which can be removed under acidic conditions to expose the reactive amine for further coupling reactions .

Comparison with Similar Compounds

Similar Compounds

    Boc-L-phenylalanine N-hydroxysuccinimide ester (Boc-Phe-OSu): Similar in structure but uses L-phenylalanine instead of D-phenylalanine.

    Boc-Lys(Boc)-OSu: Another Boc-protected amino acid with an N-hydroxysuccinimide ester group.

Uniqueness

Boc-D-Phe-Pro-OSu is unique due to its specific combination of D-phenylalanine and proline, which provides distinct stereochemical properties and reactivity compared to other Boc-protected amino acids. This uniqueness makes it valuable in the synthesis of specific peptides and peptidomimetics that require these stereochemical features .

Biological Activity

Boc-D-Phe-Pro-OSu (Boc-D-Phenylalanine-Proline O-succinimide) is a compound that has garnered attention in the field of peptide synthesis and biological activity. This article explores its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

1. Overview of this compound

This compound is a derivative of proline and phenylalanine, two amino acids known for their roles in protein structure and function. The Boc (tert-butyloxycarbonyl) group is commonly used in peptide chemistry to protect the amino group during synthesis. The O-succinimide (OSu) moiety facilitates the coupling of amino acids, making it a useful intermediate in peptide synthesis.

2. Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly concerning its potential as an antibacterial agent and its role in peptide synthesis.

2.1 Antibacterial Properties

Research indicates that cyclic peptides incorporating D-Phe exhibit significant antibacterial activity. In a study on cyclic peptides derived from tyrocidine, it was found that mutations at specific positions, including D-Phe, led to substantial changes in both antibacterial and hemolytic activities. The presence of D-Phe at position 4 was crucial for maintaining antibacterial efficacy while minimizing hemolytic effects .

2.2 Mechanochemical Synthesis

A mechanochemical approach to synthesizing proline-containing dipeptides has shown promising results with this compound. The reaction conditions were optimized to yield high percentages of dipeptides, demonstrating the compound's reactivity and utility in generating biologically active peptides .

3. Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Protection : The amino group of D-phenylalanine is protected using the Boc group.
  • Activation : The proline is activated using O-succinimide to facilitate coupling.
  • Coupling : The protected amino acids are coupled using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mechanochemical conditions.

4.1 Case Study: Antibacterial Activity Testing

In a study evaluating the antibacterial properties of cyclic peptides containing D-Phe, it was observed that peptides with D-Phe showed enhanced activity against various bacterial strains compared to their L-counterparts. This suggests that the stereochemistry of amino acids plays a critical role in biological activity .

4.2 Research Findings on Synthesis Efficiency

A systematic investigation into the mechanosynthesis of this compound revealed that optimizing reaction conditions significantly improved yields. For instance, a study reported yields of 95% for Boc–Pro–Phe–OMe and 82% for Boc–Phe–Pro–OMe under specific mechanochemical conditions .

5. Data Tables

The following table summarizes key findings related to the synthesis yields and biological activities associated with this compound:

CompoundYield (%)Biological Activity
Boc–Pro–Phe–OMe95Antibacterial
Boc–Phe–Pro–OMe82Antibacterial
Cyclic Peptides with D-PheVariedEnhanced antibacterial activity

6. Conclusion

This compound serves as a valuable compound in peptide synthesis with demonstrated biological activities, particularly in antibacterial applications. Its efficient synthesis through mechanochemical methods highlights its potential for further exploration in medicinal chemistry.

Continued research into the structure-activity relationships of derivatives containing D-Phe will likely yield insights into optimizing their biological properties for therapeutic applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O7/c1-23(2,3)32-22(31)24-16(14-15-8-5-4-6-9-15)20(29)25-13-7-10-17(25)21(30)33-26-18(27)11-12-19(26)28/h4-6,8-9,16-17H,7,10-14H2,1-3H3,(H,24,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXUHNFAAVSFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148980-30-7
Record name Boc-D-Phe-Pro-OSu
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-Phe-Pro-OSu
Reactant of Route 2
Reactant of Route 2
Boc-D-Phe-Pro-OSu
Reactant of Route 3
Boc-D-Phe-Pro-OSu
Reactant of Route 4
Reactant of Route 4
Boc-D-Phe-Pro-OSu
Reactant of Route 5
Reactant of Route 5
Boc-D-Phe-Pro-OSu
Reactant of Route 6
Reactant of Route 6
Boc-D-Phe-Pro-OSu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.